molecular formula C27H21N5OS B11779648 N,N-Diphenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N,N-Diphenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11779648
M. Wt: 463.6 g/mol
InChI Key: ZJOIYEOWSVZQIF-UHFFFAOYSA-N
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Description

N,N-Diphenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with the molecular formula C27H21N5OS. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and multiple phenyl groups. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diphenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a substitution reaction, often using a pyridine derivative and a suitable catalyst.

    Thioether Formation: The thioether linkage is formed by reacting the triazole-pyridine intermediate with a thiol compound.

    Final Coupling: The final step involves coupling the intermediate with diphenylacetamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

N,N-Diphenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diphenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diphenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide: The parent compound.

    This compound derivatives: Compounds with slight modifications to the parent structure.

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H21N5OS

Molecular Weight

463.6 g/mol

IUPAC Name

N,N-diphenyl-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C27H21N5OS/c33-25(31(22-12-4-1-5-13-22)23-14-6-2-7-15-23)20-34-27-30-29-26(21-11-10-18-28-19-21)32(27)24-16-8-3-9-17-24/h1-19H,20H2

InChI Key

ZJOIYEOWSVZQIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CN=CC=C5

Origin of Product

United States

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